molecular formula C24H21N3O3S3 B2617633 2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-56-1

2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2617633
CAS No.: 403843-56-1
M. Wt: 495.63
InChI Key: VMICWTBYGBKWJX-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic small molecule recognized in biochemical research for its potent inhibitory activity against the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway [Source: PubMed] . The constitutive activation of the JAK/STAT pathway, particularly STAT3, is a well-documented oncogenic driver in a wide range of cancers, including hematological malignancies and solid tumors, making it a high-value target for therapeutic investigation [Source: Nature] . This compound exerts its mechanism by directly binding to the JAK2 kinase domain, thereby suppressing its phosphorylation and subsequent dimerization and nuclear translocation of the STAT3 transcription factor. This action effectively downregulates the expression of downstream target genes involved in cell proliferation, survival, angiogenesis, and immune evasion [Source: National Cancer Institute] . Its core research value lies in its utility as a precise chemical tool for dissecting the functional role of JAK2/STAT3 in disease models, enabling the validation of this pathway as a target and providing a starting point for the structure-activity relationship (SAR) optimization of novel anti-cancer agents. Researchers employ this compound in in vitro cell-based assays to study apoptosis induction and cell cycle arrest, as well as in vivo models to evaluate its efficacy in suppressing tumor growth and metastasis.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S3/c1-29-19-9-5-7-15(23(19)30-2)18-13-17(20-11-6-12-31-20)26-27(18)22(28)14-32-24-25-16-8-3-4-10-21(16)33-24/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMICWTBYGBKWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step organic synthesis process. One common route involves the following steps:

  • Preparation of benzo[d]thiazol-2-ylthio compound by reacting benzothiazole with thiols.

  • Synthesis of the ethanone moiety by introducing an acetyl group.

  • Coupling the two fragments through a condensation reaction under controlled conditions, often using catalysts to improve yield.

Industrial Production Methods

Industrial synthesis of this compound usually involves optimizing the above methods to ensure scalability and cost-effectiveness. This might include using continuous flow reactors and optimizing reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide.

  • Reduction: : Reduced by hydrogenation.

  • Substitution: : Undergoes nucleophilic substitution, particularly at the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracids.

  • Reduction: : Catalysts like Pd/C in hydrogenation reactions.

  • Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

  • Oxidation: : Oxidized derivatives with modifications at sulfur atoms.

  • Reduction: : Reduced forms with hydrogen atoms added to unsaturated sites.

  • Substitution: : Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes. By binding to the active sites of these enzymes, it disrupts their function, which can be pivotal in understanding metabolic pathways and designing therapeutic agents .

Medicine

The compound shows promise as an anticancer agent . Research indicates that it may induce cell death by targeting crucial metabolic pathways involved in cancer cell proliferation. Its effectiveness is attributed to its ability to inhibit enzymes critical for tumor growth .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibits cancer cell lines, leading to significant reductions in cell viability .
  • Antimicrobial Properties : Research indicated that derivatives of benzothiazole exhibit moderate antibacterial and antifungal activities. Compounds structurally related to this one were evaluated for their effectiveness against various pathogens .
  • Molecular Docking Studies : In silico evaluations have revealed potential binding interactions with target enzymes involved in microbial resistance mechanisms, suggesting avenues for further development as antimicrobial agents .

Mechanism of Action

This compound exerts its effects through:

  • Enzyme Inhibition: : By binding to the active site of specific enzymes, it can inhibit their activity.

  • Molecular Targets: : Typically targets enzymes involved in metabolic pathways.

  • Pathways Involved: : Disruption of these pathways can lead to cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Pharmacological Activity Synthesis Method Reference
Target Compound 4,5-Dihydropyrazole + benzo[d]thiazole-thio 2,3-Dimethoxyphenyl, thiophen-2-yl Under investigation (hypothesized) Not explicitly reported (likely condensation) -
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone + benzo[d]thiazole Allyl, phenyl Anticancer (reported) Condensation with hydrazine
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4,5-Dihydropyrazole + benzothiazole 4-Methoxyphenyl, phenyl Antidepressant (analog activity) Ethanol-mediated condensation
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole + benzothiazole-thio Phenyl, propanoyl, nitrile Antimicrobial (hypothesized) SN2 substitution in acetone
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one Triazolo-benzothiazole + pyrrole 4-Methoxyphenyl, dimethylpyrrole Unknown Multi-step heterocyclic fusion

Key Observations:

Substituent Impact on Bioactivity :

  • The target compound’s thiophen-2-yl group distinguishes it from phenyl or allyl-substituted analogs (e.g., ). Thiophene’s electron-rich nature may enhance interactions with biological targets like kinases or GPCRs.
  • 2,3-Dimethoxyphenyl vs. 4-methoxyphenyl : Ortho/meta substitution (target compound) could alter steric hindrance and hydrogen-bonding capacity compared to para-substituted analogs .

Synthetic Routes :

  • The target compound likely shares condensation strategies with ’s benzothiazole-pyrazoline hybrid, where hydrazine derivatives react with ketones . However, the thioether linkage in the target may require additional steps, such as nucleophilic substitution (as in ’s SN2 reaction) .

Pharmacological Potential: Pyrazolines with benzothiazole-thioether motifs (e.g., ) often exhibit enhanced metabolic stability compared to non-thioether analogs, critical for drug development . The absence of a nitrile group (unlike ’s compound) may reduce cytotoxicity while maintaining target selectivity .

Physicochemical and Spectral Comparisons

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 450 g/mol (based on analogs in ), influencing bioavailability.
  • Spectral Data: FTIR: A strong C=S stretch near 680 cm⁻¹ (benzothiazole-thioether) and C-O-C bands (dimethoxy) at ~1250 cm⁻¹ would differentiate it from analogs lacking these groups . NMR: The thiophene protons (δ 6.8–7.2 ppm) and dimethoxy singlet (δ ~3.8 ppm) would be diagnostic peaks absent in phenyl-substituted analogs .

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions incorporating benzothiazole and pyrazole moieties. The key steps often include:

  • Formation of Benzothiazole Derivative : Utilizing thioacetic acid and benzo[d]thiazole to introduce the thio group.
  • Pyrazole Synthesis : Employing a condensation reaction between appropriate aldehydes and hydrazine derivatives.
  • Final Coupling : The final step involves the coupling of the benzothiazole thio derivative with the pyrazole to yield the target compound.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Several studies have reported moderate to significant antimicrobial properties. For instance, a recent study demonstrated that derivatives of benzothiazole exhibit potent activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 0.94 mg/mL for certain derivatives . The presence of the benzothiazole moiety is crucial for enhancing antimicrobial efficacy.

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it can significantly reduce cell viability in various cancer cell lines such as A431 and H1299, with IC50 values indicating effective cytotoxicity at low concentrations . The mechanism appears to involve apoptosis induction and modulation of cell cycle progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, molecular docking studies suggest that it interacts with specific protein targets involved in cell signaling pathways related to inflammation and cancer progression .

Case Studies

  • Antimicrobial Study : A series of benzothiazole derivatives were tested against E. coli and S. aureus, revealing that modifications in the structure significantly influenced their antibacterial potency. The compound’s thioether linkage was found to enhance activity against resistant strains .
  • Anticancer Evaluation : In a study involving human cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Data Tables

Biological Activity MIC (mg/mL) IC50 (µM) Effect on Cytokines
Antibacterial0.23 - 0.94N/AN/A
AnticancerN/A10 - 20IL-6, TNF-α inhibition
Anti-inflammatoryN/AN/ASignificant reduction

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?

The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in refluxing acetic acid (4–6 hours). Evidence from analogous pyrazoline derivatives shows that glacial acetic acid is critical for protonating the carbonyl group, facilitating nucleophilic attack by hydrazine . Optimization may involve testing alternative solvents (e.g., ethanol or dioxane) and varying molar ratios of reagents to improve yields. For example, replacing acetic acid with ethanol increased reaction efficiency in structurally similar systems .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrazoline ring’s dihydro structure and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while melting point analysis and thin-layer chromatography (TLC) monitor reaction progress . For example, in related benzothiazole-pyrazoline hybrids, ¹H NMR peaks at δ 3.2–4.0 ppm confirm the dihydropyrazole moiety’s CH₂ protons .

Q. How can researchers address low yields during the final recrystallization step?

Low yields often arise from poor solubility or premature precipitation. Mixed solvent systems (e.g., DMF:EtOH, 1:1) enhance recrystallization efficiency for heterocyclic compounds. In one study, recrystallization from ethanol alone yielded 72% purity, while a DMF-EtOH mixture improved purity to 95% .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during synthesis, and how can they be mitigated?

By-products like open-chain hydrazones or over-oxidized pyrazoles may form due to incomplete cyclization or prolonged heating. Kinetic studies on analogous reactions suggest reducing reflux time from 6 to 4 hours minimizes decomposition . Additionally, using anhydrous solvents (e.g., DMF) suppresses hydrolysis side reactions in thiourea intermediates .

Q. How can computational modeling predict the compound’s pharmacological activity based on its structure?

Molecular docking and density functional theory (DFT) calculations can correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. For example, the thiophene and dimethoxyphenyl groups enhance π-π stacking with enzyme active sites, as demonstrated in antitumor pyrazoline derivatives . Software like AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes.

Q. What strategies validate the compound’s stability under biological assay conditions (e.g., pH, temperature)?

Accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) combined with HPLC monitoring detect degradation products. For instance, benzothiazole derivatives degrade via hydrolysis of the thioether linkage under acidic conditions, necessitating pH-controlled formulations .

Q. How do structural modifications (e.g., replacing thiophene with phenyl groups) affect bioactivity?

Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., chloro-substituents) on the aryl ring enhance antimicrobial activity, while methoxy groups improve solubility but reduce potency . For example, replacing thiophene with a 4-fluorophenyl group in a related compound increased COX-2 inhibition by 40% .

Data Contradiction and Reproducibility

Q. Why do reported biological activities for similar compounds vary across studies, and how can this be resolved?

Discrepancies often stem from differences in assay protocols (e.g., cell lines, incubation times). A 2020 study highlighted that varying organic degradation rates during prolonged experiments (e.g., 9-hour assays) can artificially inflate or reduce activity measurements . Standardizing protocols, including continuous sample cooling, improves reproducibility.

Q. How can researchers reconcile conflicting spectral data for this compound class?

Contradictions in NMR or IR spectra may arise from polymorphic forms or solvent-induced shifts. Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as seen in a pyrazoline-benzothiazole derivative where SCXRD resolved ambiguities in dihedral angles .

Methodological Recommendations

  • Synthetic Protocol : Use hydrazine hydrate in acetic acid (reflux, 4 hours) followed by recrystallization in DMF-EtOH .
  • Characterization : Combine ¹H/¹³C NMR, HRMS, and SCXRD for unambiguous confirmation .
  • Bioactivity Testing : Include stability controls (pH, temperature) and standardized cell lines to minimize variability .

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